

A Head-to-Head Comparison of Z-AA-R110-Peg and ANF-AMC

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Compound of Interest

Compound Name: Z-AA-R110-Peg

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For researchers, scientists, and drug development professionals selecting the optimal tools for enzymatic assays, a detailed understanding of substrate characteristics is paramount. This guide provides a head-to-head comparison of two fluorogenic substrates: **Z-AA-R110-Peg**, a substrate for elastase, and Ac-DEVD-AMC, a well-characterized substrate for caspase-3, which will be used as a representative example for an AMC-based caspase substrate in the context of this comparison.

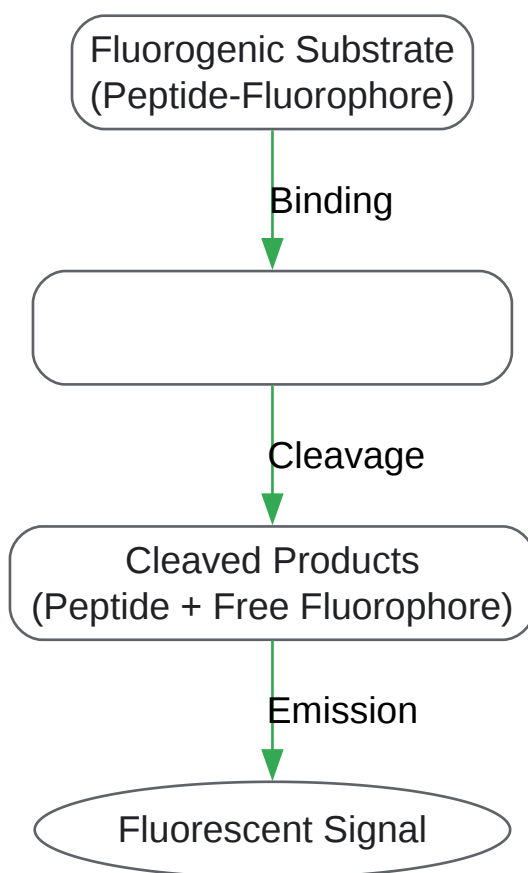
Physicochemical and Performance Characteristics

The fundamental properties of these substrates dictate their application and performance in enzymatic assays. A summary of their key characteristics is presented below.

Feature	Z-AA-R110-Peg	Ac-DEVD-AMC
Target Enzyme	Elastase[1][2]	Caspase-3[3][4][5][6]
Peptide Sequence	Z-Ala-Ala	Ac-Asp-Glu-Val-Asp[3][4][5]
Fluorophore	Rhodamine 110 (R110)[1]	7-amino-4-methylcoumarin (AMC)[3][4][5]
Molecular Formula	C44H48N4O12[1][2]	C30H37N5O13[3][5]
Molecular Weight	824.87 g/mol [1][2]	675.6 g/mol [5][7]
Excitation Wavelength	~496 nm[1]	~340-380 nm[4][5][8]
Emission Wavelength	~520 nm[1]	~440-460 nm[4][5][8]
Kinetic Constant (Km)	Data not available in search results	~9.7 - 10 μ M for Caspase-3[3][4]
Solubility	Soluble in DMSO[1][2]	Soluble in DMSO[3][5][9]

Principle of Fluorogenic Enzyme Assays

Both **Z-AA-R110-Peg** and Ac-DEVD-AMC operate on the principle of fluorescence quenching and dequenching upon enzymatic cleavage. The peptide sequence specifically recognized by the target enzyme is conjugated to a fluorophore (R110 or AMC). In the intact substrate, the fluorescence of the dye is minimal. Upon enzymatic hydrolysis of the peptide bond, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that can be measured over time.



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Enzymatic cleavage of a fluorogenic substrate.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for elastase and caspase-3 activity assays.

Elastase Activity Assay using Z-AA-R110-Peg

This protocol provides a general framework for measuring elastase activity. Optimal concentrations of the enzyme and substrate should be determined empirically.

1. Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.

- **Elastase Stock Solution:** Prepare a stock solution of purified elastase in assay buffer. The final concentration will depend on the enzyme's activity.
- **Substrate Stock Solution:** Dissolve **Z-AA-R110-Peg** in DMSO to make a 10 mM stock solution.^[2]
- **Substrate Working Solution:** Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10-100 μ M).

2. Assay Procedure (96-well plate format):

- Add 50 μ L of assay buffer to each well of a black 96-well plate.
- Add 25 μ L of elastase solution (or cell lysate) to the appropriate wells. Include a negative control with assay buffer instead of the enzyme.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 25 μ L of the substrate working solution to all wells.
- Immediately measure the fluorescence intensity (Excitation: ~496 nm, Emission: ~520 nm) at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

- Subtract the background fluorescence from the negative control wells.
- Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
- Enzyme activity can be expressed as the change in fluorescence units per minute.

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from standard procedures for measuring caspase-3 activity in cell lysates.^{[4][8][10][11]}

1. Reagent Preparation:

- Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.[4]
- Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.[4]
- Substrate Stock Solution: Dissolve Ac-DEVD-AMC in DMSO to make a 10 mM stock solution.[10]
- Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a final concentration of 20 μM.[4]

2. Cell Lysate Preparation:

- Induce apoptosis in your cell line of interest using a known stimulus.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.[4]
- Centrifuge at ~14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cell lysate) for the assay.

3. Assay Procedure (96-well plate format):

- Add 50 μL of cell lysate to each well of a black 96-well plate.
- Include a blank control with lysis buffer only.
- Initiate the reaction by adding 50 μL of the substrate working solution to all wells.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[4]

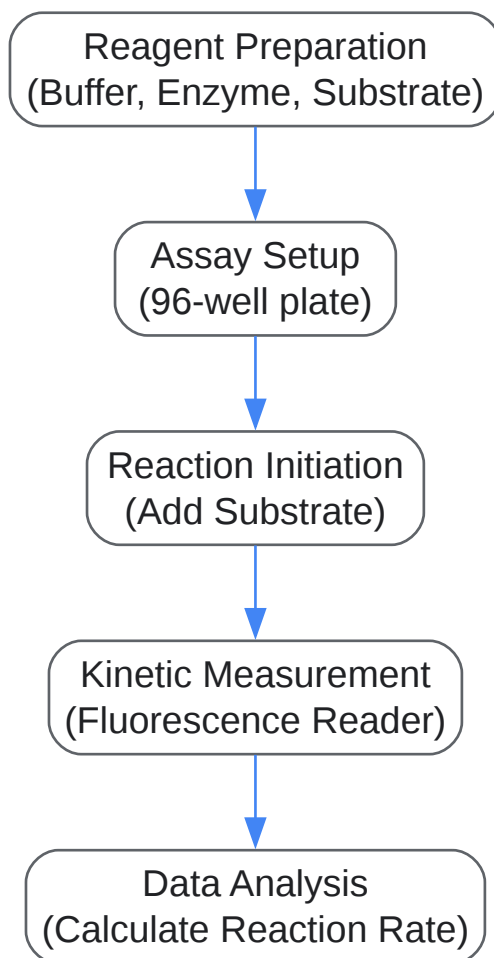
4. Data Analysis:

- Subtract the fluorescence of the blank control from all readings.

- The fluorescence signal is proportional to the caspase-3 activity in the sample.

Experimental Workflow Visualization

The general workflow for utilizing these fluorogenic substrates in an enzymatic assay is depicted below.

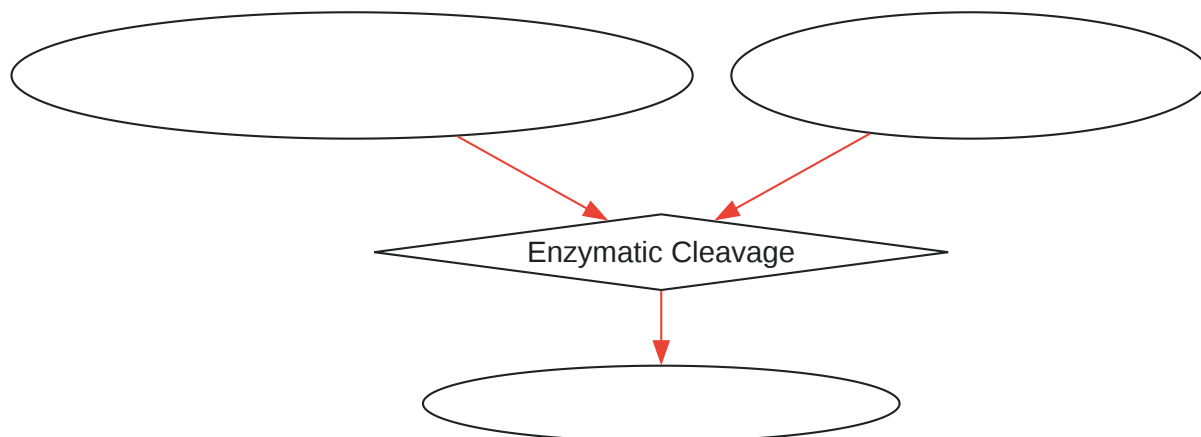


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General workflow for a fluorogenic enzyme assay.

Logical Relationship of Assay Components

The interplay between the substrate, enzyme, and the resulting signal is fundamental to the assay's success.



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Logical flow of the enzymatic reaction and signal generation.

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